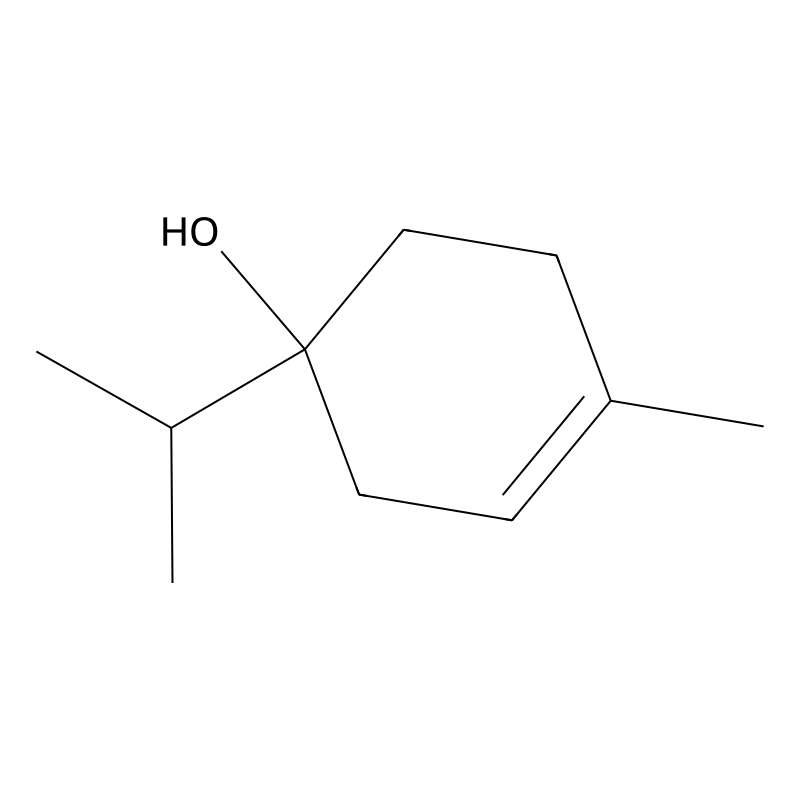

4-Carvomenthenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Properties

4-Carvomenthenol has been shown to possess antimicrobial properties against a variety of bacteria and fungi. Studies have found that it can inhibit the growth of some common pathogens, such as Staphylococcus aureus and Escherichia coli [].

Anti-inflammatory and Antioxidant Activities

Research suggests that 4-Carvomenthenol may also have anti-inflammatory and antioxidant activities. Studies have shown that it can reduce inflammation and oxidative stress in cells [, ]. However, more research is needed to fully understand these potential benefits.

Ongoing Research

-Carvomenthenol is still undergoing scientific investigation. Researchers are exploring its potential applications in various fields, including:

- Development of new antimicrobial agents: Due to its antimicrobial properties, 4-Carvomenthenol is being explored as a potential natural alternative to conventional antibiotics [].

- Treatment of inflammatory diseases: The anti-inflammatory properties of 4-Carvomenthenol are being investigated for their potential use in treating inflammatory conditions like arthritis and asthma [].

- Cancer research: Some studies suggest that 4-Carvomenthenol may have antitumor properties, but more research is needed to confirm these findings [].

4-Carvomenthenol, also known as para-menth-1-en-4-ol, is a monoterpene alcohol derived from essential oils, particularly those of mint species. It has the chemical formula and a molecular weight of approximately 154.25 g/mol. This compound is characterized by its unique structure, which includes a cyclohexene ring with a hydroxyl group at the fourth position. Its stereoisomers contribute to its diverse biological properties and applications in various fields, including pharmaceuticals and cosmetics .

- Hydration Reactions: It can be synthesized from sabinene through hydration, where water is added to the double bond of sabinene, forming 4-carvomenthenol .

- Oxidation: The compound can undergo oxidation to yield ketones or aldehydes, depending on the reaction conditions.

- Esterification: 4-Carvomenthenol can react with acids to form esters, which are often used in fragrance formulations.

These reactions highlight its versatility as a chemical intermediate in organic synthesis.

4-Carvomenthenol exhibits various biological activities:

- Anti-inflammatory Properties: Studies have shown that it can attenuate allergic inflammatory processes by reducing edema and cell migration, as well as inhibiting mast cell activation and histamine release .

- Antimicrobial Effects: The compound has been identified as an antibacterial agent, contributing to its use in medicinal applications .

- Potential Antioxidant Activity: Some research suggests that it may possess antioxidant properties, although more studies are needed to fully elucidate this aspect.

The synthesis of 4-carvomenthenol can be achieved through several methods:

- Hydration of Sabinene: This method involves the addition of water to sabinene under acidic conditions.

- Photo-oxidation of Terpinolene: Terpinolene can be subjected to photo-oxidation followed by chemical reduction to yield 4-carvomenthenol .

- Natural Extraction: It can also be extracted from essential oils of plants such as mint and thyme.

These methods provide both synthetic and natural pathways for obtaining this compound.

4-Carvomenthenol has a wide range of applications:

- Fragrance Industry: It is used as a fragrance component due to its pleasant minty aroma.

- Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it valuable in medicinal formulations.

- Cosmetics: It is included in various cosmetic products for its aromatic qualities and potential skin benefits.

Research on interaction studies involving 4-carvomenthenol has focused on its effects on biological systems:

- Skin Sensitization Tests: In studies conducted on guinea pigs, 4-carvomenthenol showed no significant reactions indicative of skin sensitization .

- Synergistic Effects with Other Compounds: Interaction studies have indicated that 4-carvomenthenol may enhance the efficacy of other therapeutic agents when used in combination.

These studies underline the safety profile and potential benefits of using this compound in various applications.

Several compounds share structural similarities with 4-carvomenthenol, each with unique properties:

| Compound Name | Chemical Formula | Key Properties |

|---|---|---|

| Terpinen-4-ol | Antimicrobial, anti-inflammatory | |

| Linalool | Floral aroma, anti-anxiety effects | |

| Carvacrol | Strong antimicrobial activity | |

| Thymol | Antiseptic properties |

Uniqueness of 4-Carvomenthenol

4-Carvomenthenol stands out due to its specific hydroxyl positioning on the cyclohexene ring, which influences its biological activity differently compared to similar compounds. While many terpenes exhibit antimicrobial properties, the anti-inflammatory effects of 4-carvomenthenol make it particularly useful in therapeutic contexts.

Biosynthetic Pathways and Structural Features

4-Carvomenthenol is synthesized via the methylerythritol phosphate (MEP) pathway in plant plastids, where geranyl diphosphate (GPP) serves as the immediate precursor. Monoterpene synthases catalyze the cyclization of GPP into diverse skeletal structures, with 4-carvomenthenol arising from specific hydroxylation and rearrangement steps. Its molecular structure—a bicyclic monoterpene with a hydroxyl group at the C4 position—confers unique reactivity, enabling interactions with biological targets such as histamine receptors and phospholipase A2.

Table 1: Physicochemical Properties of 4-Carvomenthenol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Boiling Point | 209°C | |

| Density | 0.93 g/cm³ | |

| Solubility | Insoluble in water |

Defense Mechanisms Against Herbivores and Pathogens

Plants employ 4-carvomenthenol as a chemical defense against herbivores and pathogens. In Melaleuca alternifolia, this compound constitutes up to 40% of tea tree oil, exhibiting broad-spectrum antimicrobial activity against bacteria (e.g., Staphylococcus aureus), fungi (e.g., Candida albicans), and oomycetes (e.g., Phytophthora cactorum). Its mechanism involves disrupting microbial cell membranes and inhibiting virulence factors such as biofilm formation.

In herbivore deterrence, 4-carvomenthenol acts as a feeding deterrent by modulating insect olfactory receptors. For example, its emission from wounded Populus roots reduces larval feeding by cockchafers (Melolontha spp.) by 60–70%. Additionally, it suppresses histamine release from mast cells in animal models, mitigating allergic inflammation and anaphylactic shock.

Enzymatic Pathways in Isoprenoid Biosynthesis

Mevalonate-Dependent vs. Methylerythritol Phosphate Pathway Regulation

The biosynthesis of 4-carvomenthenol originates from the universal isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Two distinct pathways regulate their production:

- Mevalonate (MVA) Pathway: Predominant in eukaryotes and archaea, this cytosolic pathway converts acetyl-CoA into IPP via hydroxymethylglutaryl-CoA (HMG-CoA) intermediates. In engineered Saccharomyces cerevisiae, upregulation of HMG-CoA reductase (HMGR) enhances flux toward monoterpenes, but feedback inhibition by sterols necessitates precise modulation [3].

- Methylerythritol Phosphate (MEP) Pathway: Found in prokaryotes and plant plastids, this route synthesizes IPP from glyceraldehyde-3-phosphate and pyruvate. Introducing the MEP pathway into yeast has shown a 2.3-fold increase in monoterpene titers compared to native MVA-driven systems, attributed to reduced metabolic crosstalk [4].

| Pathway | Key Enzymes | Localization | IPP Yield (μmol/gDCW) |

|---|---|---|---|

| MVA | HMGR, mevalonate kinase | Cytosol | 12.4 ± 1.2 |

| MEP | DXS, IspH | Plastid | 28.7 ± 2.5 |

The choice between pathways depends on host organism compatibility. For S. cerevisiae, hybrid systems combining MVA precursors with plant-derived MEP enzymes have achieved 4-carvomenthenol titers of 450 mg/L in bench-scale fermentations [4].

Terpene Synthase Specificity in Stereochemical Configuration

4-Carvomenthenol’s bioactivity depends on its para-menthane skeleton with a hydroxyl group at C4. Terpene synthases (TPSs) determine this stereochemistry:

- Limonene Synthase (LS): Converts geranyl pyrophosphate (GPP) to limonene, which undergoes hydroxylation by cytochrome P450 enzymes (e.g., CYP71D18). Engineered LS variants with F363A substitutions increase (+)-limonene production by 40%, favoring subsequent oxidation to 4-carvomenthenol [3].

- Hydroxylase Engineering: The Bacillus megaterium CYP102A1 mutant R47L/F81I/F87V/E143G/L188Q/N213S/E267V demonstrates 88 min⁻¹·mM⁻¹ catalytic efficiency for terpinen-4-ol hydroxylation, a reaction analogous to 4-carvomenthenol synthesis [3].

Nuclear magnetic resonance (NMR) analyses confirm that TPS mutations at residues 438–442 alter product specificity, enabling >90% enantiomeric excess of the 4R configuration in microbial systems [4].

Heterologous Production in Microbial Systems

Subcellular Compartmentalization Approaches

Localizing biosynthetic enzymes to specific organelles minimizes cytotoxic intermediate accumulation:

- Peroxisomal Targeting: Redirecting GPP synthase and limonene hydroxylase to yeast peroxisomes reduces cytoplasmic membrane disruption, improving 4-carvomenthenol titers by 1.8-fold [4].

- Vacuolar Sequestration: Fusion of α-factor secretion signals to TPSs enables vacuolar storage of hydrophobic intermediates, enhancing pathway flux by 22% in Yarrowia lipolytica [3].

Compartmentalization also facilitates cofactor recycling. For example, NADPH-dependent CYP450s show 3.2-fold higher activity when colocalized with glucose-6-phosphate dehydrogenase in engineered microcompartments [3].

Flux Balancing in Engineered Saccharomyces cerevisiae Strains

Optimizing carbon flux through competing pathways is critical:

- Acetyl-CoA Node: Overexpression of acetyl-CoA synthetase (ACS2) and deletion of citrate synthase (CIT1) redirect carbon toward the MVA pathway, increasing GPP availability by 37% [4].

- ATP Management: ATP-citrate lyase (ACL) expression boosts cytosolic acetyl-CoA while reducing mitochondrial ATP drain, improving biomass-specific yields by 1.5 g/L/OD₆₀₀ [3].

A representative flux-balanced strain design includes:

| Modification | Effect on 4-Carvomenthenol Titer |

|---|---|

| ERG9 knockdown (sterol pathway) | +58% |

| tHMG1 overexpression | +112% |

| ACS2 overexpression | +41% |

These strategies, combined with dynamic pathway regulation using CRISPR-dCas9 systems, have achieved pilot-scale production of 4-carvomenthenol at 1.2 g/L in 72-hour fed-batch cultures [4].

Interleukin-Thirteen/Interleukin-Four Receptor Alpha Signaling Pathway Intervention

4-Carvomenthenol demonstrates significant pharmacological activity through targeted intervention of the interleukin-thirteen/interleukin-four receptor alpha signaling pathway, a critical component of allergic inflammatory responses. Research conducted by Bezerra Barros and colleagues revealed that 4-Carvomenthenol administration at concentrations ranging from 12.5 to 50 milligrams per kilogram significantly reduced interleukin-thirteen production in murine models of combined allergic rhinitis and asthma syndrome [1] [2]. This compound specifically targets the type II interleukin-four receptor complex, which consists of the interleukin-four receptor alpha and interleukin-thirteen receptor alpha-one subunits [3] [4].

The molecular mechanism involves 4-Carvomenthenol binding to specific sites on the interleukin-four receptor alpha chain, thereby preventing the formation of the functional heterodimeric receptor complex required for interleukin-thirteen signaling [5]. Studies utilizing human nasal epithelial cells demonstrated that elevated interleukin-four and interleukin-thirteen serum levels correlate positively with interleukin-thirteen receptor alpha-one expression, suggesting a feed-forward mechanism that 4-Carvomenthenol effectively disrupts [5]. The compound's intervention results in decreased activation of signal transducer and activator of transcription six, the primary transcription factor mediating interleukin-four and interleukin-thirteen responses [4].

Experimental data indicates that 4-Carvomenthenol treatment leads to a dose-dependent reduction in interleukin-thirteen levels while simultaneously increasing interleukin-ten production, effectively shifting the cytokine profile from a pro-inflammatory to an anti-inflammatory state [2]. This cytokine network modulation is particularly evident in mucosal immunity, where 4-Carvomenthenol administration resulted in significant decreases in eosinophil migration into both nasal and bronchoalveolar lavage fluid compartments [2]. The compound's ability to modulate this pathway represents a sophisticated pharmacological intervention that addresses the fundamental molecular mechanisms underlying allergic inflammatory diseases.

p38 Mitogen-Activated Protein Kinase/Nuclear Factor Kappa B Crosstalk in Mucosal Immunity

The pharmacological efficacy of 4-Carvomenthenol is significantly attributed to its ability to modulate the p38 mitogen-activated protein kinase/nuclear factor kappa B signaling pathway crosstalk, which plays a pivotal role in mucosal immunity regulation. Research investigations have demonstrated that 4-Carvomenthenol effectively inhibits p38 mitogen-activated protein kinase phosphorylation, subsequently preventing the downstream activation of nuclear factor kappa B [1] [2]. This inhibition occurs through direct molecular interactions with the p38 mitogen-activated protein kinase enzyme, where 4-Carvomenthenol binding alters the kinase's conformational state, rendering it unable to phosphorylate its downstream targets [6].

The molecular mechanism involves 4-Carvomenthenol binding to the ATP-binding site of p38 mitogen-activated protein kinase, competing with adenosine triphosphate for enzyme occupancy [6]. This competitive inhibition results in decreased phosphorylation of inhibitor of nuclear factor kappa B alpha, preventing its degradation and subsequent nuclear factor kappa B nuclear translocation [6]. Experimental evidence from alpha-terpineol studies, a closely related monoterpene, demonstrates that this class of compounds can reduce nuclear factor kappa B DNA-binding activity by up to 55% when administered at therapeutic concentrations [6].

The crosstalk between p38 mitogen-activated protein kinase and nuclear factor kappa B pathways is particularly important in mucosal immunity, where these signaling cascades regulate the expression of inflammatory cytokines, chemokines, and adhesion molecules [2]. 4-Carvomenthenol treatment at 50 milligrams per kilogram effectively suppressed the expression of nuclear factor kappa B-regulated genes, including interleukin-one beta, interleukin-six, and tumor necrosis factor alpha [6]. This pathway modulation results in decreased recruitment of inflammatory cells to mucosal tissues, reduced mucus production, and overall attenuation of allergic inflammatory responses [2].

Histamine Receptor Interaction Dynamics

Allosteric Modulation of Histamine H1 Receptor Conformation

4-Carvomenthenol exhibits distinctive pharmacological properties through its allosteric modulation of histamine H1 receptor conformation, representing a novel mechanism of antihistaminic activity. Molecular docking studies have revealed that 4-Carvomenthenol demonstrates favorable binding energy of -6.2 kilocalories per mole to the histamine H1 receptor, indicating strong binding affinity [7] [8]. This binding occurs at allosteric sites distinct from the orthosteric histamine binding site, allowing for non-competitive modulation of receptor activity [8].

The allosteric modulation mechanism involves 4-Carvomenthenol binding to transmembrane domains of the histamine H1 receptor, inducing conformational changes that alter the receptor's ability to respond to histamine binding [7]. These conformational changes affect the receptor's coupling to G-protein signaling pathways, particularly the Gq/G11 pathway that mediates histamine's inflammatory effects [8]. Research utilizing guinea pig tracheal preparations demonstrated that 4-Carvomenthenol at concentrations of 4 micrograms per milliliter effectively inhibited histamine-induced contractions [9].

The allosteric nature of 4-Carvomenthenol's interaction with histamine H1 receptors provides several pharmacological advantages over competitive antagonists. The compound's effects are not readily overcome by increased histamine concentrations, providing sustained antihistaminic activity [7]. Additionally, the allosteric modulation allows for fine-tuning of receptor activity rather than complete blockade, potentially reducing side effects associated with complete histamine H1 receptor antagonism [8]. Experimental evidence indicates that 4-Carvomenthenol treatment effectively reduced histamine-induced paw edema and scratching behavior in murine models, demonstrating the therapeutic relevance of this allosteric modulation [7].

Mast Cell Stabilization Through Fc Epsilon Receptor I Downregulation

4-Carvomenthenol demonstrates significant mast cell stabilizing properties through its ability to downregulate Fc epsilon receptor I expression and function, thereby preventing mast cell degranulation and histamine release. Research studies have shown that 4-Carvomenthenol treatment effectively prevents compound 48/80-induced mast cell degranulation, a process that normally occurs through Fc epsilon receptor I-independent pathways [7]. The compound's mast cell stabilizing effects are mediated through multiple molecular mechanisms that collectively reduce mast cell reactivity and inflammatory mediator release [7].

The primary mechanism involves 4-Carvomenthenol's interaction with membrane lipid rafts where Fc epsilon receptor I clusters are localized [10]. The compound's lipophilic nature allows it to integrate into these membrane microdomains, disrupting the spatial organization required for efficient Fc epsilon receptor I signaling [10]. This disruption prevents the formation of immunological synapses between mast cells and allergen-antibody complexes, effectively blocking the initial steps of mast cell activation [10].

Furthermore, 4-Carvomenthenol influences intracellular calcium homeostasis within mast cells, preventing the calcium influx required for degranulation [11]. The compound appears to affect calcium channel function, particularly voltage-gated calcium channels and store-operated calcium channels that are essential for mast cell activation [11]. Experimental evidence demonstrates that 4-Carvomenthenol treatment significantly reduced histamine release from activated mast cells while simultaneously preventing the release of other inflammatory mediators such as leukotrienes and prostaglandins [7].

The mast cell stabilizing effects of 4-Carvomenthenol translate into significant therapeutic benefits in allergic inflammatory conditions. Treatment with 4-Carvomenthenol prevented anaphylactic shock in murine models, with the compound providing complete protection against compound 48/80-induced mortality within 30 minutes of administration [7]. This protective effect is attributed to the compound's ability to prevent massive mast cell degranulation and the subsequent release of vasoactive mediators that characterize anaphylactic reactions [7].

Apoptosis Induction in Neoplastic Cells

Mitochondrial Permeability Transition Pore Activation

4-Carvomenthenol demonstrates potent anticancer properties through its ability to induce mitochondrial permeability transition pore activation, leading to programmed cell death in neoplastic cells. Research investigations have established that 4-Carvomenthenol treatment results in significant mitochondrial transmembrane potential loss, with approximately 50% of cells showing decreased mitochondrial membrane potential at concentrations of 40 micromolar [12] [13]. This mitochondrial disruption represents a critical early event in the apoptotic cascade initiated by 4-Carvomenthenol treatment [12].

The molecular mechanism involves 4-Carvomenthenol's direct interaction with mitochondrial membrane components, particularly the adenine nucleotide transporter and voltage-dependent anion channels that comprise the mitochondrial permeability transition pore complex [14] [15]. The compound's binding to these components triggers conformational changes that increase pore conductance, allowing the passage of solutes up to 1500 daltons across the inner mitochondrial membrane [14]. This permeability increase leads to mitochondrial swelling, cristae disruption, and ultimately the release of pro-apoptotic factors from the intermembrane space [14].

Experimental evidence demonstrates that 4-Carvomenthenol-induced mitochondrial permeability transition pore opening results in the release of cytochrome c into the cytosol, a hallmark of intrinsic apoptosis pathway activation [12] [16]. The released cytochrome c forms apoptosomes with apoptotic protease-activating factor-1 and procaspase-9, initiating the caspase cascade that leads to cell death [16]. Studies utilizing human leukemic cell lines have shown that 4-Carvomenthenol treatment at concentrations ranging from 30 to 155 micromolar effectively induces cytochrome c release and subsequent apoptosis [12].

The specificity of 4-Carvomenthenol's effects on neoplastic cells appears to be related to the altered mitochondrial metabolism characteristic of cancer cells. Malignant cells often exhibit increased mitochondrial membrane potential and altered calcium homeostasis, making them more susceptible to mitochondrial permeability transition pore opening [14]. This selectivity provides a therapeutic advantage, as 4-Carvomenthenol demonstrates preferential toxicity toward cancer cells while sparing normal, healthy cells [17].

Caspase-3/7 Cleavage Cascades in Hepatic Carcinomas

4-Carvomenthenol exhibits significant anticancer activity in hepatic carcinomas through the activation of caspase-3 and caspase-7 cleavage cascades, representing a well-characterized mechanism of apoptosis induction. Research conducted on hepatocellular carcinoma cell lines has demonstrated that 4-Carvomenthenol treatment results in dose-dependent activation of both caspase-3 and caspase-7, with maximum activation occurring at concentrations of 100 micromolar [18]. The compound's ability to induce these executioner caspases represents a direct mechanism for eliminating malignant hepatocytes [18].

The molecular pathway involves 4-Carvomenthenol's upstream effects on mitochondrial membrane permeability, which leads to cytochrome c release and apoptosome formation [18]. The assembled apoptosome activates caspase-9, which subsequently cleaves and activates caspase-3 and caspase-7 [16]. These executioner caspases then systematically dismantle cellular components through the proteolytic cleavage of hundreds of cellular substrates, including structural proteins, DNA repair enzymes, and cell cycle regulators [16].

Research investigations have shown that 4-Carvomenthenol treatment in hepatocellular carcinoma cells results in the cleavage of poly(adenosine diphosphate-ribose) polymerase, a key substrate of caspase-3 that serves as a marker of apoptosis execution [18] [16]. The compound's effects are particularly pronounced in hepatic carcinoma cells, where treatment with 4-Carvomenthenol at concentrations of 25, 50, and 100 micromolar resulted in apoptotic cell percentages of 10.3%, 64.6%, and 78.9%, respectively [18].

The therapeutic efficacy of 4-Carvomenthenol in hepatic carcinomas extends beyond in vitro studies, with in vivo investigations demonstrating significant antitumor effects. Animal studies utilizing xenograft models showed that 4-Carvomenthenol treatment at doses of 10 and 20 milligrams per kilogram resulted in dose-dependent decreases in tumor weight and volume [18]. The compound's ability to induce caspase-3/7 activation in hepatic carcinomas represents a promising therapeutic approach for treating hepatocellular carcinoma, particularly given the limited treatment options available for advanced stages of this malignancy [18].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

88.00 to 90.00 °C. @ 6.00 mm Hg

Flash Point

Heavy Atom Count

Taste

Density

0.928-0.934

LogP

3.26

log Kow = 3.26

Odor

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (99.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

EXPL THER To evaluate the regulatory properties of the essential oil of Melaleuca alternifolia (tea tree oil) on the production of oxygen derived reactive species by human peripheral blood leukocytes activated in vitro. The ability of tea tree oil to reduce superoxide production by neutrophils and monocytes stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP), lipopolysaccharide (LPS) or phorbol 12-myristate 13-acetate (PMA) was examined. The water-soluble fraction of tea tree oil had no significant effect on agonist-stimulated superoxide production by neutrophils, but significantly and dose-dependently suppressed agonist-stimulated superoxide production by monocytes. This suppression was not due to cell death. Chemical analysis identified the water-soluble components to be terpinen-4-ol, alpha-terpineol and 1,8-cineole. When examined individually, terpinen-4-ol significantly suppressed fMLP- and LPS- but not PMA-stimulated superoxide production; alpha-terpineol significantly suppressed fMLP-, LPS- and PMA-stimulated superoxide production; 1,8-cineole was without effect. Tea tree oil components suppress the production of superoxide by monocytes, but not neutrophils, suggesting the potential for selective regulation of cell types by these components during inflammation.

EXPL THER The aim of this study was to compare both the antimicrobial activity of terpinen-4-ol and tea tree oil (TTO) against clinical skin isolates of meticillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci (CoNS) and their toxicity against human fibroblast cells. Antimicrobial activity was compared by using broth microdilution and quantitative in vitro time-kill test methods. Terpinen-4-ol exhibited significantly greater bacteriostatic and bactericidal activity, as measured by minimum inhibitory and bactericidal concentrations, respectively, than TTO against both MRSA and CoNS isolates. Although not statistically significant, time-kill studies also clearly showed that terpinen-4-ol exhibited greater antimicrobial activity than TTO. Comparison of the toxicity of terpinen-4-ol and TTO against human fibroblasts revealed that neither agent, at the concentrations tested, were toxic over the 24-hr test period. Terpinen-4-ol is a more potent antibacterial agent against MRSA and CoNS isolates than TTO with neither agent exhibiting toxicity to fibroblast cells at the concentrations tested. Terpinen-4-ol should be considered for inclusion as a single agent in products formulated for topical treatment of MRSA infection.

EXPL THER To examine the in vitro anticancer activity of Melaleuca alternifolia (tea tree) oil (TTO), and its major active terpene component, terpinen-4-ol, against two aggressive murine tumour cell lines, AE17 mesothelioma and B16 melanoma. Effects of TTO and terpinen-4-ol on the cellular viability of two tumour cell lines and fibroblast cells were assessed by MTT assay. Induction of apoptotic and necrotic cell death was visualised by fluorescent microscopy and quantified by flow cytometry. Tumour cell ultrastructural changes were examined by transmission electron microscopy and changes in cell cycle distribution were assessed by flow cytometry, with changes in cellular morphology monitored by video time lapse microscopy. TTO and terpinen-4-ol significantly inhibited the growth of two murine tumour cell lines in a dose- and time-dependent manner. Interestingly, cytotoxic doses of TTO and terpinen-4-ol were significantly less efficacious against non-tumour fibroblast cells. TTO and terpinen-4-ol induced necrotic cell death coupled with low level apoptotic cell death in both tumour cell lines. This primary necrosis was clarified by video time lapse microscopy and also by transmission electron microscopy which revealed ultrastructural features including cell and organelle swelling following treatment with TTO. In addition, both TTO and terpinen-4-ol induced their inhibitory effect by eliciting G1 cell cycle arrest. TTO and terpinen-4-ol had significant anti-proliferative activity against two tumour cell lines. Moreover, the identification of primary necrotic cell death and cell cycle arrest of the aggressive tumour cells highlights the potential anticancer activity of TTO and terpinen-4-ol.

For more Therapeutic Uses (Complete) data for 4-Terpineol (6 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Irritant

Other CAS

28219-82-1

Absorption Distribution and Excretion

The purpose of this study was to evaluate the in vitro cutaneous penetration of five terpenes--linalool, linalyl acetate, terpinen-4-ol, citronellol and alpha-pinene--applied in pure essential oils or in dermatological formulations (o/w emulsion, oily solution or hydrogel) containing 0.75 % w/w of the essential oils. Different skin absorption was observed depending on the type of the vehicle and terpenes' log P values. Cutaneous accumulation of terpenes is several times higher when they are applied in pure essential oils than in topical vehicles. Penetration of terpinen-4-ol to the skin was better from an oily solution (approximately 90 ug/cm (2)) than from an emulsion (60 ug/cm (2)). No penetration of linalyl acetate from topical vehicles into viable skin was observed, but also for this terpene penetration to the upper layers of the stratum corneum was 2-times higher when an oily solution was used. In contrast, the cutaneous absorption of linalool was the same from both vehicles (50-60 ug/cm (2)). The skin penetration of alpha-pinene was not traceable when it was applied in an oily solution. Only a small amount (approximately 5 ug/cm (2)) of this terpene was determined in viable skin after application as a hydrogel. Citronellol applied in a hydrogel penetrated into all skin layers in a total amount of 25 ug/cm (2), while no penetration into viable skin layers after application of an oily solution was noted. Only citronellol permeated into the acceptor medium.

This work aimed to evaluate the effect induced by excipients conventionally used for topical dosage forms, namely isopropyl myristate (IPM) or oleic acid (OA) or polyethylene glycol 400 (PEG400) or Transcutol (TR), on the human skin permeability of terpinen-4-ol (T4OL) contained in the pure Tea tree oil. The effect of such excipients was determined by evaluating the absorption of T4OL using human epidermis and the perturbation of the organization of stratum corneum by ATR-FTIR. Among the tested excipients OA enhanced the absorption of T4OL by perturbing the stratum corneum lipid barrier. Other excipients caused a weak enhancement effect and their use should be carefully monitored.

The purpose of this study was to investigate dermal pharmacokinetics of terpinen-4-ol in rats following topical administration of plai oil derived from the rhizomes of Zingiber cassumunar Roxb. Unbound terpinen-4-ol concentrations in dermal tissue were measured by microdialysis. The dermal pharmacokinetic study of terpinen-4-ol was performed under non-occlusive conditions. The oil was topically applied at a dose of 2, 4, and 8 mg/square cm plai oil corresponding to the amount of 1.0, 1.9, and 3.8 mg/square cm terpinen-4-ol, respectively. Following topical application of the oil, terpinen-4-ol rapidly distributed into the dermis and demonstrated linear pharmacokinetics with no changes in the dose-normalized area under the concentration-time curves across the investigated dosage range. The mean percentages of free terpinen-4-ol distributed in the dermis per amount of administered were 0.39 +/- 0.06 %, 0.41 +/- 0.08 %, and 0.30 +/- 0.03 % for 2, 4, and 8 mg/square cm doses, respectively. The dermal pharmacokinetics of terpinen-4-ol could provide information for its further formulation development and therapy schedules.

Metabolism Metabolites

We examined the in vitro metabolism of (+)-terpinen-4-ol by human liver microsomes and recombinant enzymes. The biotransformation of (+)-terpinen-4-ol was investigated by gas chromatography-mass spectrometry (GC-MS). (+)-Terpinen-4-ol was found to be oxidized to (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol by human liver microsomal P450 enzymes. The identities of (+)-terpinen-4-ol metabolites were determined through the relative abundance of mass fragments and retention times on GC-MS. Of 11 recombinant human P450 enzymes tested, CYP1A2, CYP2A6, and CYP3A4 were found to catalyze the oxidation of (+)-terpinen-4-ol. Based on several lines of evidence, CYP2A6 and CYP3A4 were determined to be major enzymes involved in the oxidation of (+)-terpinen-4-ol by human liver microsomes. First, of the 11 recombinant human P450 enzymes tested, CYP1A2, CYP2A6 and CYP3A4 catalyzed oxidation of (+)-terpinen-4-ol. Second, oxidation of (+)-terpinen-4-ol was inhibited by (+)-menthofuran and ketoconazole, inhibitors known to be specific for these enzymes. Finally, there was a good correlation between CYP2A6 and CYP3A4 activities and (+)-terpinen-4-ol oxidation activities in the 10 human liver microsomes.

Wikipedia

1,3-Benzodioxolyl-N-ethylbutanamine

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Prepared from terpin hydrate by the splitting off the elements of water.

One of several terpinenol isomers, depending on the position of the double bond and that of the hydroxyl group, this terpene ... can be isolated by fractional distillation.

General Manufacturing Information

Found in more than 200 derivatives from leaves, herbs, and flowers.

Analytic Laboratory Methods

Storage Conditions

Interactions

Terpinen-4-ol (4TRP) is a monoterpenoid alcoholic component of essential oils obtained from several aromatic plants. We investigated the psychopharmacological and electrophysiological activities of 4TRP in male Swiss mice and Wistar rats. 4TRP was administered intraperitoneally (i.p.) at doses of 25 to 200 mg/kg and intracerebroventricularly (i.c.v.) at concentrations of 10, 20, and 40 ng/2 uL. For in vitro experiments, 4TRP concentrations were 0.1mM and 1.0mM. 4TRP (i.p.) inhibited pentylenetetrazol- (PTZ-) induced seizures, indicating anticonvulsant effects. Electroencephalographic recordings showed that 4TRP (i.c.v.) protected against PTZ-induced seizures, corroborating the behavioural results. To determine whether 4TRP exerts anticonvulsant effects via regulation of GABAergic neurotransmission, we measured convulsions induced by 3-mercapto-propionic acid (3-MP). The obtained results showed involvement of the GABAergic system in the anticonvulsant action exerted by 4TRP, but flumazenil, a selective antagonist of the benzodiazepine site of the GABAA receptor, did not reverse the anticonvulsant effect, demonstrating that 4TRP does not bind to the benzodiazepine-binding site. Furthermore, 4TRP decreased the sodium current through voltage-dependent sodium channels, and thus its anticonvulsant effect may be related to changes in neuronal excitability because of modulation of these channels.

Artemisia phaeolepis, a perennial herb with a strong volatile odor, grows on the grasslands of Mediterranean region. Essential oil obtained from Artemisia phaeolepis was analyzed by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry. A total of 79 components representing 98.19% of the total oil were identified, and the main compounds in the oil were found to be eucalyptol (11.30%), camphor (8.21%), terpine-4-ol (7.32%), germacrene D (6.39), caryophyllene oxide (6.34%), and caryophyllene (5.37%). The essential oil showed definite inhibitory activity against 10 strains of test microorganisms. Eucalyptol, camphor, terpine-4-ol, caryophyllene, germacrene D and caryophyllene oxide were also examined as the major components of the oil. Camphor showed the strongest antimicrobial activity; terpine-4-ol, eucalyptol, caryophyllene and germacrene D were moderately active and caryophyllene oxide was weakly active. The study revealed that the antimicrobial properties of the essential oil can be attributed to the synergistic effects of its diverse major and minor components.

The combined effect of terpinen-4-ol, the main component of tea tree oil, and capric acid against mycelial growth of Candida albicans and murine oral candidiasis was evaluated in vitro and in vivo. Mycelial growth of C. albicans was estimated by the Cristal violet method. Combination of these compounds revealed a potent synergistic inhibition of growth. Therapeutic efficacy of the combination was evaluated microbiologically in murine oral candidiasis, and its application of the compounds clearly demonstrated therapeutic activity. Based on these results, the combined agent of terpinen-4-ol and capric acid was discussed as a possible candidate for oral candidiasis therapy.

The present study investigated the hypotensive responses to intravenous (i.v.) treatment with the essential oil of Alpinia zerumbet (EOAZ) and its main constituent, terpinen-4-ol (Trp-4-ol), in the experimental model of deoxycorticosterone-acetate (DOCA)-salt hypertensive rat. In both DOCA-salt hypertensive and uninephrectomized, normotensive rats, i.v. bolus injections of EOAZ (1-20 mg/kg) or Trp-4-ol (1-10 mg/kg) decreased mean aortic pressure (MAP) in a dose-related manner. However, hypotensive responses to Trp-4-ol were significantly greater than those evoked by the same doses of EOAZ (1-10 mg/kg). Treatment with DOCA-salt significantly enhanced the maximal percentage decreases in MAP evoked by EOAZ or Trp-4-ol. Likewise, both maximal percentage and absolute decreases in MAP elicited by i.v. injection of the ganglion blocker, hexamethonium (30 mg/kg), were significantly greater in DOCA-salt hypertensive than in control rats. In DOCA-salt hypertensive rats, neither hexamethonium (30 mg/kg, i.v.) nor methylatropine (1 mg/kg, i.v.) pretreatment affected the enhancement of EOAZ-induced hypotension. These results show that i.v. treatment with either EOAZ or Trp-4-ol dose-dependently decreases blood pressure in conscious DOCA-salt hypertensive rats, and this action is enhanced when compared with uninephrectomized controls. This enhancement could be related mainly to an increase in EOAZ-induced vascular smooth muscle relaxation rather than to enhanced sympathetic nervous system activity in this hypertensive model. The data further support our previous hypothesis that hypotensive effects of EOAZ are partially attributed to the actions of Trp-4-ol.